2-(PYRIMIDIN-4-YL)ACETALDEHYDE

Description

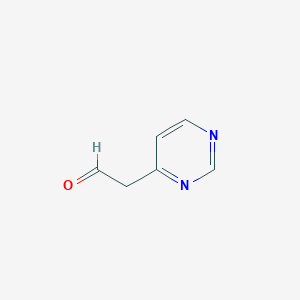

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-4-ylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1,3-5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQNJOUKPHWTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556854 | |

| Record name | (Pyrimidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120455-87-0 | |

| Record name | 4-Pyrimidineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120455-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Pyrimidin 4 Yl Acetaldehyde

Aldehyde Group Reactivity in Pyrimidine (B1678525) Systems

The pyrimidine ring significantly influences the chemical behavior of the adjacent aldehyde group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Condensation Reactions of Heterocyclic Aldehydes

Heterocyclic aldehydes, including 2-(pyrimidin-4-yl)acetaldehyde, readily participate in condensation reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For instance, the Knoevenagel condensation involves the reaction of aldehydes with active methylene (B1212753) compounds. In the context of heterocyclic aldehydes, these reactions can be catalyzed by various agents, including cyclic secondary amines like pyrrolidine.

Another significant condensation reaction is the Biginelli reaction, a one-pot cyclocondensation that can involve heterocyclic aldehydes to synthesize dihydropyrimidinones. While specific examples with this compound are not detailed, the general reactivity of heterocyclic aldehydes suggests its potential as a substrate in such multicomponent reactions. For example, various aromatic and heterocyclic aldehydes react with ketones or methylene-activated substrates, often catalyzed by secondary amines, to form α,β-unsaturated compounds researchgate.net.

Influence of Electronic Properties on Aldehyde Reactivity in Heteroaromatic Systems

The electronic properties of the heteroaromatic system are crucial in dictating the reactivity of the aldehyde group. The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This π-deficiency decreases the electron density at the 2, 4, and 6 positions of the ring. Consequently, an aldehyde group at the 4-position experiences a strong electron-withdrawing effect, which increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more reactive towards nucleophiles.

Studies on substituted pyrimidines have shown that electrophilic substitution is more facile at the 5-position, which is less electron-deficient wikipedia.org. Conversely, nucleophilic substitution is favored at the electron-deficient 2-, 4-, and 6-positions wikipedia.org. This electronic environment directly impacts the reactivity of an attached aldehyde group. In reactions involving various aromatic aldehydes, those with electron-withdrawing substituents generally lead to good yields, whereas electron-donating substituents can deactivate the carbonyl group and result in poor yields researchgate.net.

Table 1: Comparison of Reactivity in Aromatic Aldehydes

| Substituent Type | Effect on Carbonyl Group | Expected Reactivity |

| Electron-withdrawing | Increases electrophilicity | High |

| Electron-donating | Decreases electrophilicity | Low |

Benzoin-Type Condensation Pathways

The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aldehydes to form an α-hydroxy ketone organic-chemistry.orgwikipedia.org. This reaction is typically catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene (NHC) wikipedia.org. The key step in this reaction is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.

Heteroaromatic aldehydes have been found to be highly reactive substrates in benzoin condensations, often leading to nearly quantitative yields in short reaction times eurjchem.com. While specific studies on this compound in benzoin condensation are not prevalent, its structural features suggest it would be a suitable substrate. The electron-deficient nature of the pyrimidine ring would facilitate the initial nucleophilic attack by the catalyst and stabilize the resulting intermediates. It is important to note that electronic effects generally have a minor influence on the reaction yield in benzoin condensations, whereas steric effects can significantly reduce it eurjchem.com.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective pathways for the transformation of aldehydes. This compound can be a substrate in various catalytic cycles, particularly those involving N-heterocyclic carbenes.

N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the aerobic oxidation of aldehydes to carboxylic acids mdpi.comresearchgate.net. This process is of significant interest as it utilizes molecular oxygen from the air as a green oxidant. The general mechanism involves the formation of a Breslow intermediate from the reaction of the NHC with the aldehyde. This intermediate is then oxidized to an acyl azolium species, which upon hydrolysis, yields the carboxylic acid and regenerates the NHC catalyst.

Various aromatic and heteroaromatic aldehydes can undergo this transformation rsc.org. The reaction conditions are typically mild, and the methodology has been demonstrated to be practical for a range of substrates rsc.org. While specific data for this compound is limited, its character as a heteroaromatic aldehyde makes it a plausible candidate for this type of oxidation.

Table 2: Overview of NHC-Catalyzed Aerobic Oxidation

| Feature | Description |

| Catalyst | N-Heterocyclic Carbene (NHC) |

| Oxidant | Molecular Oxygen (Aerobic) |

| Key Intermediate | Breslow Intermediate, Acyl Azolium |

| Product | Carboxylic Acid |

| Substrate Scope | Aromatic and Heteroaromatic Aldehydes |

Role of Radical Intermediates in Catalytic Cycles

Recent studies have highlighted the involvement of radical intermediates in NHC-catalyzed reactions, particularly in oxidative transformations ntu.edu.sgnih.gov. In the context of aerobic oxidation, the catalytic cycle may proceed through single-electron transfer (SET) steps. The Breslow intermediate, formed from the NHC and the aldehyde, can undergo oxidation to generate a radical cation acs.org.

The formation of these radical intermediates can open up new reaction pathways and provide access to products that are not achievable through traditional two-electron pathways ntu.edu.sg. Kinetic studies have provided evidence for the existence of radicals and their critical role in the catalytic cycle of NHC-catalyzed aerobic oxidation, sometimes leading to an autoacceleration of the reaction rate acs.org. The proposed mechanism involves a hydrogen radical transfer from the Breslow intermediate to dioxygen, forming a hydroperoxy radical and an enol radical, which then leads to the final product acs.org. The ability of the pyrimidine ring to stabilize radical intermediates could influence the reaction pathways and efficiency for this compound.

Reactions with Specific Reagents

Reactivity in the Presence of Tetrakis(dimethylamino)ethylene (B1198057) (TDAE)

Detailed research findings on the specific reaction of this compound with tetrakis(dimethylamino)ethylene (TDAE) are not available in the reviewed scientific literature. While TDAE is a well-documented potent organic reductant and electron donor used in various reactions involving aldehydes, the specific transformation involving this compound has not been reported.

Generally, TDAE participates in reactions with aldehydes in several ways, often depending on the presence of other reagents. For instance, TDAE has been employed in the trifluoromethylation and perfluoroalkylation of aldehydes in the presence of a suitable fluorine source. It also serves as an electron source in transition metal-catalyzed reactions, such as the chromium-mediated allylation of aldehydes. Furthermore, in the presence of di- or trihalomethyl compounds, TDAE can facilitate the formation of epoxides and α-chloroketones from aldehydes.

However, without specific studies on the interaction between this compound and TDAE, no definitive reaction pathway, products, or yields can be described. The reactivity of the aldehyde group in this compound could potentially be influenced by the electronic nature of the pyrimidine ring, but the outcome of its reaction with TDAE remains uninvestigated in the public domain.

Computational and Theoretical Investigations of 2 Pyrimidin 4 Yl Acetaldehyde and Pyrimidine Aldehyde Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide insights into electronic distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations allow for the optimization of the molecular geometry, finding the most stable three-dimensional arrangement of atoms.

For pyrimidine (B1678525) analogues, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine optimized structural parameters such as bond lengths and angles. These theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray diffraction studies mdpi.com. The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules.

Analysis of Quantum Chemical Parameters (e.g., Fukui indices, binding energy)

Beyond geometry, DFT can be used to calculate various quantum chemical parameters that describe a molecule's reactivity. Fukui indices are particularly useful for predicting the sites of electrophilic, nucleophilic, and radical attack. These indices are derived from the change in electron density as an electron is added to or removed from the molecule joaquinbarroso.com. For pyrimidine derivatives, Fukui functions help identify which atoms are most likely to participate in chemical reactions jchemrev.comnih.gov.

The following table presents representative Fukui function values for the atoms of a pyrimidine ring, indicating their susceptibility to different types of chemical attack.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.08 | 0.12 | 0.10 |

| C2 | 0.15 | 0.05 | 0.10 |

| N3 | 0.09 | 0.11 | 0.10 |

| C4 | 0.18 | 0.03 | 0.11 |

| C5 | 0.06 | 0.15 | 0.11 |

| C6 | 0.16 | 0.04 | 0.10 |

Note: This data is representative for a pyrimidine ring and may vary for specific derivatives.

Binding energy is another critical parameter, often calculated in the context of a molecule interacting with a biological target, such as a protein receptor. It quantifies the strength of the interaction between the ligand (in this case, a pyrimidine aldehyde analogue) and the receptor. Lower binding energy values indicate a more stable complex and a higher binding affinity. These calculations are crucial in drug design for predicting the potential efficacy of a compound. For instance, docking studies on pyrimidine derivatives have reported binding energies ranging from -7.4 to -7.9 kcal/mol with certain protein receptors nih.gov.

Thermodynamic and Spectroscopic Characteristics Studies

DFT calculations are also employed to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These parameters provide insight into the stability of different conformations of a molecule and the feasibility of chemical reactions nih.govmdpi.com. The Gibbs free energy, in particular, helps in determining the spontaneity of the binding process between a ligand and a receptor jchemrev.com.

Furthermore, computational methods can predict spectroscopic characteristics. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and vibrational modes of pyrimidine derivatives nih.gov.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, providing a more comprehensive understanding than static quantum chemical calculations.

Molecular Dynamics Simulations to Understand Interactions and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between the atoms of the system, MD can provide detailed information about the stability and conformational changes of a molecule or a protein-ligand complex.

The table below shows representative RMSD and RMSF values from a molecular dynamics simulation of a pyrimidine derivative bound to a protein.

| Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | Indicates a stable protein-ligand complex over the simulation period. |

| Average RMSF of Active Site Residues | 0.8 Å | Suggests that the residues in the binding pocket are relatively stable upon ligand binding. |

| Average RMSF of Loop Regions | 2.5 Å | Highlights the inherent flexibility of loop regions in the protein. |

Note: These values are illustrative and can vary depending on the specific protein-ligand system and simulation conditions.

Molecular Docking for Exploring Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as a pyrimidine aldehyde analogue, binds to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a scoring function to estimate the binding affinity. The results of molecular docking provide insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For various pyrimidine derivatives, molecular docking studies have successfully identified critical interactions with their biological targets, guiding the design of more potent and selective inhibitors rjptonline.orgacs.org.

The following table summarizes typical binding interactions and energies observed in molecular docking studies of pyrimidine analogues with protein targets.

| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative A | Kinase 1 | -8.2 | LYS78, GLU95, LEU150 |

| Pyrimidine Derivative B | Protease 2 | -7.9 | ASP25, ILE50, GLY120 |

| Pyrimidine Derivative C | Kinase 2 | -8.5 | VAL10, THR85, PHE160 |

Note: The data presented is a representative example from studies on pyrimidine analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For pyrimidine derivatives, these computational techniques have been instrumental in understanding the structural requirements for their therapeutic effects and in guiding the design of more potent analogues.

Development of 3D-QSAR Models for Pyrimidine Derivatives

Three-dimensional QSAR (3D-QSAR) methods are foundational in computational drug design, as they analyze the relationship between the 3D properties of molecules and their biological activities thieme-connect.com. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed to develop predictive models for pyrimidine derivatives targeting various biological endpoints.

In one study focusing on pyrimidine derivatives as second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, both CoMFA and CoMSIA models were developed for a series of 45 compounds. thieme-connect.comresearchgate.net The robustness and predictive power of these models are indicated by their statistical parameters. The CoMFA model yielded a high non-cross-validated correlation coefficient (r²) of 0.998 and a cross-validated correlation coefficient (q²) of 0.663. thieme-connect.comresearchgate.net The CoMSIA model also demonstrated strong predictability with an r² of 0.988 and a q² of 0.730. thieme-connect.comresearchgate.net These models, based on ligand alignment, revealed key structural factors influencing the inhibitory activities, with 3D contour maps suggesting that modifications to groups on the core structure could significantly enhance biological activity. thieme-connect.comresearchgate.net

Similarly, a molecular modeling study on 6-aryl-5-cyano-pyrimidine derivatives as Lysine Specific Demethylase 1 (LSD1) inhibitors also utilized CoMFA and CoMSIA. The resulting models showed excellent statistical significance, with the CoMFA model producing a q² of 0.802 and an r²ncv of 0.979, and the CoMSIA model showing a q² of 0.799 and an r²ncv of 0.982. nih.gov Analysis of the CoMSIA model indicated that electrostatic, hydrophobic, and hydrogen-bond donor fields were critical for the activity of these inhibitors. nih.gov

Another investigation into 2-pyrimidine carbohydrazides as utrophin modulators for treating Duchenne Muscular Dystrophy also successfully applied these techniques. For a dataset of 71 molecules, the developed CoMFA model had a q² of 0.528 and an r² of 0.776, while the CoMSIA model, which combined steric, electrostatic, hydrophobic, and hydrogen bond acceptor descriptors, showed even better results with a q² of 0.600 and an r² of 0.811. acs.org

These studies collectively underscore the utility of 3D-QSAR in elucidating the structure-activity relationships of pyrimidine derivatives, providing a theoretical basis for the rational design of new, more potent inhibitors. thieme-connect.comnih.gov

Table 1: Statistical Results of 3D-QSAR Models for Pyrimidine Derivatives

| Target/Class | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| ALK Inhibitors | CoMFA | 0.663 | 0.998 | thieme-connect.comresearchgate.net |

| ALK Inhibitors | CoMSIA | 0.730 | 0.988 | thieme-connect.comresearchgate.net |

| LSD1 Inhibitors | CoMFA | 0.802 | 0.979 | nih.gov |

| LSD1 Inhibitors | CoMSIA | 0.799 | 0.982 | nih.gov |

| Utrophin Modulators | CoMFA | 0.528 | 0.776 | acs.org |

| Utrophin Modulators | CoMSIA | 0.600 | 0.811 | acs.org |

Pharmacophore Mapping in Computational Design

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological activity. nih.gov This approach is widely used to identify novel scaffolds by searching databases for molecules that fit the pharmacophoric hypothesis and to guide the optimization of existing lead compounds. nih.gov

For pyrimidine analogues, pharmacophore mapping helps to distill complex structure-activity relationship data into a simple 3D model, highlighting key interaction points. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchsquare.com

In a study focused on designing novel anticancer compounds based on pyrazolo[3,4-d]pyrimidine derivatives, 3-D pharmacophore mapping was used to identify crucial features responsible for biological activity against the TRAP1 target. researchsquare.com The best-generated hypothesis, DHHRR_1, was subsequently used for virtual screening to identify new potential inhibitors from large compound databases. researchsquare.com This demonstrates how a pharmacophore model can serve as a powerful filter to find new molecules with desired biological profiles.

Another study on pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors employed structure-based pharmacophore mapping to design novel derivatives. nih.gov By analyzing the interactions between known inhibitors and the target enzyme's active site, a pharmacophore model was constructed. This model was then used to guide the design of a library of 42 new molecules with improved potential for stabilizing the inactive conformation of the enzyme. nih.gov The combination of pharmacophore mapping with molecular docking simulations is a common strategy to enhance the accuracy of virtual screening and rational drug design. nih.gov

The insights gained from pharmacophore models are invaluable for medicinal chemists, providing clear guidance on which parts of a molecule are essential for activity and where modifications can be made to improve properties like potency and selectivity.

In Silico Retrosynthetic Analysis and Design of Novel Derivatives

In silico methods have revolutionized the process of designing novel molecules. By integrating data from QSAR models and pharmacophore maps, researchers can rationally design new derivatives with a higher probability of success, moving beyond traditional trial-and-error synthesis. This computational approach to design can be seen as a forward-thinking application of retrosynthetic principles, where the desired properties and structural features guide the conception of new molecular targets.

The development of novel pyrimidine derivatives is often guided by the insights from computational studies. For instance, the 3D-QSAR contour maps from CoMFA and CoMSIA studies on ALK inhibitors provided clear visual guidance for designing new compounds. thieme-connect.comresearchgate.net These maps highlight regions where bulky groups are favored or disfavored and where electrostatic interactions can be optimized, thus informing the synthesis of new analogues with potentially enhanced activity. thieme-connect.comresearchgate.net

In the design of pyrazolo[3,4-d]pyrimidine derivatives, computational analysis led to the enumeration of several new structures based on an optimized parent compound. researchsquare.com This "R-group enumeration" study, performed using software tools, systematically explores different chemical substitutions at specific points on the molecular scaffold, with the resulting novel compounds then evaluated in silico for their predicted binding affinity and other properties. researchsquare.com

A recent study successfully employed an in silico fragment-based drug design (FBDD) approach to develop a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as dual EGFR kinase inhibitors. nih.gov This computational analysis guided the synthesis and subsequent biological evaluation, leading to the identification of compounds with significant cytotoxic potency against several human cancer cell lines. nih.gov This integrated workflow, from computational design to synthesis and testing, exemplifies the power of in silico methods in accelerating the discovery of new therapeutic agents. nih.govnano-ntp.com By predicting the bioactivity of virtual compounds, these techniques allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. aip.org

2 Pyrimidin 4 Yl Acetaldehyde As a Versatile Synthetic Building Block

Construction of Functionalized π-Conjugated Materials

The pyrimidine (B1678525) ring, being an electron-deficient (π-acceptor) aromatic system, is an attractive component for the design of functionalized π-conjugated materials with applications in optoelectronics. researchgate.netresearchgate.net The incorporation of such azaheterocycles into larger conjugated systems can modulate their electronic properties, influence molecular packing, and enhance charge transfer characteristics. researchgate.net

The aldehyde group of 2-(pyrimidin-4-yl)acetaldehyde provides a convenient handle for extending the π-system through well-established condensation reactions. The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, is a particularly effective method for forming new carbon-carbon double bonds and creating D-π-A (donor-pi-acceptor) type chromophores. researcher.liferesearchgate.net In this context, the pyrimidine ring acts as the acceptor (A) unit. By reacting this compound with various active methylene compounds (e.g., malononitrile, cyanoacetates) bearing electron-donating groups, a diverse library of pyrimidine-containing conjugated molecules can be synthesized. These materials are of significant interest for their potential use in nonlinear optics, as organic light-emitting diodes (OLEDs), and in sensor applications. researchgate.net

Table 1: Representative Knoevenagel Condensation for π-System Extension

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst (Typical) | Product Type |

| This compound | Malononitrile | Piperidine, β-Alanine | 2-(2-(Pyrimidin-4-yl)ethylidene)malononitrile |

| This compound | Ethyl cyanoacetate (B8463686) | Base (e.g., NaOEt) | Ethyl 2-cyano-4-(pyrimidin-4-yl)but-2-enoate |

| This compound | Barbituric acid | Piperidine | 5-(2-(Pyrimidin-4-yl)ethylidene)pyrimidine-2,4,6-trione |

Synthesis of Fused Heterocyclic Systems

The reactivity of the aldehyde in this compound also allows it to be a key starting material for building more complex heterocyclic structures where the pyrimidine ring is fused to another heterocycle. These fused systems are of particular importance in medicinal chemistry.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in many kinase inhibitors and other pharmacologically active agents. nih.gov Various synthetic strategies have been developed to access these derivatives, often through multi-component reactions or cascade annulations. scielo.org.mxnih.gov

While direct routes from this compound are not extensively documented, its structure is amenable to established pyrrole-forming methodologies. A plausible synthetic pathway could involve the initial transformation of the aldehyde into a precursor suitable for a Paal-Knorr type synthesis. researchgate.net For example, the aldehyde could undergo a Stetter reaction or a similar umpolung strategy with an appropriate Michael acceptor to generate a 1,4-dicarbonyl compound. This intermediate, containing the pyrimidine-4-yl moiety, could then be cyclized with a primary amine or ammonia to construct the fused pyrrole ring, yielding the desired pyrrolo[2,3-d]pyrimidine core.

Furo[2,3-d]pyrimidines represent another class of fused heterocycles with significant biological activities. nih.govrsc.org Synthetic approaches to this scaffold often involve either constructing a furan (B31954) ring onto a pre-existing pyrimidine or building a pyrimidine ring onto a functionalized furan. researchgate.net

The Paal-Knorr furan synthesis, which proceeds via the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is one of the most fundamental and reliable methods for furan construction. wikipedia.orgorganic-chemistry.org Analogous to the pyrrole synthesis described above, this compound can be envisioned as a precursor to a key 1,4-dicarbonyl intermediate. This transformation would install a second carbonyl group at the γ-position relative to the aldehyde. Subsequent treatment with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) would induce the intramolecular cyclization and dehydration to furnish the furo[2,3-d]pyrimidine system.

Table 2: Proposed Paal-Knorr Synthesis of a Furo[2,3-d]pyrimidine Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | Acyl anion equivalent (e.g., via Stetter reaction) | 1-(Pyrimidin-4-yl)butane-1,4-dione (hypothetical) | C-C bond formation |

| 2 | 1-(Pyrimidin-4-yl)butane-1,4-dione | Acid catalyst (H+) | Furo[2,3-d]pyrimidine derivative | Intramolecular cyclization / Dehydration |

Diversification Strategies in Pyrimidine Chemical Space

Beyond using the aldehyde for direct construction, the pyrimidine ring itself can be subjected to advanced molecular editing techniques. A recently developed "deconstruction-reconstruction" strategy allows for the diversification of complex pyrimidine-containing molecules, providing access to analogues that are difficult to obtain through traditional methods. nih.govnih.gov

This novel strategy transforms a pyrimidine into a versatile intermediate that can be used to rebuild the original ring with new substituents or to construct entirely different heterocyclic systems. nih.govnsf.gov The process allows chemists to envision the pyrimidine core as a masked and diversifiable three-carbon unit, which is particularly valuable for late-stage modifications in structure-activity relationship (SAR) studies. nih.govresearchgate.net

The sequence begins with the activation of the pyrimidine ring, followed by its cleavage. The resulting intermediate can then undergo cyclization with various reagents to form a range of heterocycles. nih.govresearchgate.net For example, reacting the intermediate with amidines or guanidines can regenerate a pyrimidine ring but with different substituents at the 2-position. Alternatively, using reagents like hydroxylamine or hydrazines can lead to the formation of five-membered heterocycles such as 1,2-oxazoles or pyrazoles, respectively. nih.gov This effectively allows for a "ring-swapping" diversification of the original pyrimidine scaffold.

The key to the deconstruction-reconstruction strategy is the transformation of the pyrimidine into a reactive three-carbon iminoenamine building block. nih.govnih.gov This is achieved by first converting the pyrimidine into a more electrophilic N-arylpyrimidinium salt. nsf.gov Treatment of this activated salt with a nucleophile, such as piperidine, induces a ring-opening reaction, cleaving the pyrimidine and generating the iminoenamine. nih.gov

These generated iminoenamines are stable, isolable surrogates of 1,3-dicarbonyl compounds and can be used in a wide array of classic heterocycle-forming reactions. nih.govresearchgate.net This transformation is robust and has been shown to be effective on pyrimidines bearing a variety of substituents at the C4 position. nsf.gov Therefore, a molecule like this compound (potentially with the aldehyde group protected as an acetal during the sequence) would be a suitable substrate for this powerful diversification methodology, enabling the modification of its core heterocyclic structure.

Table 3: Heterocycles Accessible via Deconstruction-Reconstruction of Pyrimidines

| Pyrimidine-Derived Iminoenamine | Co-reactant | Resulting Heterocycle |

| 3-Anilino-N-aryl-acrylamide surrogate | Amidines / Guanidines | 2-Substituted Pyrimidines |

| 3-Anilino-N-aryl-acrylamide surrogate | Hydrazines (e.g., N-phenylhydrazine) | N-Substituted Pyrazoles |

| 3-Anilino-N-aryl-acrylamide surrogate | Hydroxylamine | 1,2-Oxazoles (Isoxazoles) |

Precursor for Advanced Organic Scaffolds and Chemical Libraries

The strategic significance of this compound in synthetic organic chemistry is underscored by its role as a versatile precursor for the generation of advanced organic scaffolds and diverse chemical libraries. Its inherent reactivity, stemming from the aldehyde functionality and the pyrimidine core, allows for its participation in a variety of chemical transformations, leading to the construction of complex molecular architectures. This utility is particularly valuable in the fields of medicinal chemistry and drug discovery, where the exploration of novel chemical space is paramount.

The aldehyde group of this compound serves as a key handle for the introduction of molecular diversity. It readily participates in a wide array of classic and modern organic reactions, including multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. By combining this compound with other reactants in MCRs, chemists can rapidly generate large libraries of structurally diverse compounds, each bearing the pyrimidine-4-yl motif. This approach is central to diversity-oriented synthesis (DOS), a strategy aimed at the systematic exploration of chemical space to identify novel biologically active compounds.

Furthermore, the pyrimidine ring itself offers multiple sites for functionalization, enabling the synthesis of a wide range of fused heterocyclic systems. The nitrogen atoms within the pyrimidine ring can influence the reactivity of the aldehyde and participate in cyclization reactions, leading to the formation of bicyclic and polycyclic scaffolds. These fused systems are of significant interest as they often mimic the core structures of natural products and approved drugs, thereby increasing the likelihood of identifying compounds with favorable pharmacological properties.

The application of this compound in the synthesis of such scaffolds is exemplified by its use in the construction of various fused pyrimidine derivatives. For instance, it can serve as a key building block in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities. The general strategy involves the reaction of the aldehyde with a suitable partner to construct the pyridone ring fused to the existing pyrimidine core.

Detailed research has demonstrated the utility of pyrimidine-containing aldehydes in the generation of extensive chemical libraries. While specific examples detailing the large-scale combinatorial synthesis starting directly from this compound are not extensively documented in publicly available literature, the principles of MCRs and DOS strongly support its potential in this area. The following table illustrates the types of scaffolds that could be generated using this compound as a key starting material in various reaction types.

| Reaction Type | Potential Scaffold | Diversity Points |

| Biginelli Reaction | Dihydropyrimidinones | Introduction of varied β-ketoesters and urea (B33335)/thiourea (B124793) derivatives. |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridines | Incorporation of different β-dicarbonyl compounds and ammonia sources. |

| Ugi Reaction | α-Acylamino amides | Combination with various isocyanides, carboxylic acids, and amines. |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Cyclization with tryptamine derivatives. |

The synthesis of these and other complex scaffolds from this compound allows for the systematic modification of the resulting molecules at multiple positions. This "scaffold decoration" approach is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of biological activity and pharmacokinetic properties. The pyrimidine moiety often acts as a crucial pharmacophore, and the ability to rapidly generate and test a multitude of derivatives is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Future Research Directions and Advanced Methodologies

Development of Innovative Catalytic Systems for Pyrimidine (B1678525) Aldehyde Transformations

The transformation of the aldehyde group in pyrimidine derivatives is a key step in the synthesis of more complex molecules. Future research will likely concentrate on the development of novel catalytic systems that offer high efficiency, selectivity, and broad functional group tolerance. While research specifically on 2-(pyrimidin-4-yl)acetaldehyde is nascent, progress with related heteroaromatic aldehydes provides a roadmap for future investigations.

Ruthenium-based catalysts, for instance, have shown promise in the acceptorless dehydrogenative coupling of alcohols to form pyridines, quinolines, and pyrimidines, demonstrating the potential for C-C and C-N bond formation under catalytic conditions. acs.org Similarly, palladium-catalyzed oxidative processes have been employed in four-component reactions to construct pyrimidine carboxamides, showcasing the power of transition metals in complex, multi-bond-forming transformations. scispace.comresearchgate.net Iron(II)-complexes have also been used for the regioselective synthesis of pyrimidine derivatives from ketones, aldehydes, and amidines. organic-chemistry.org

Future work could involve adapting these catalytic systems for specific transformations of the this compound moiety. This includes exploring catalytic reductions, oxidations, and C-C bond-forming reactions like aldol (B89426) or Knoevenagel condensations. The goal will be to develop catalysts that are not only efficient but also recyclable and operate under mild conditions, aligning with the principles of sustainable chemistry.

Table 1: Potential Catalytic Systems for Pyrimidine Aldehyde Transformations

| Catalyst Type | Potential Transformation | Rationale/Example |

|---|---|---|

| Ruthenium (Ru) Complexes | Dehydrogenative Coupling | Effective for pyridine and quinoline synthesis from alcohol precursors, suggesting applicability for coupling reactions. acs.org |

| Palladium (Pd) Catalysts | Oxidative Carbonylations | Used in multi-component reactions to form pyrimidine carboxamides from various synthons. scispace.comresearchgate.net |

| Iron (Fe) Complexes | Cyclocondensations | Catalyzes the formation of pyrimidines from aldehydes and amidines, offering a direct route to substituted pyrimidine cores. organic-chemistry.org |

Exploration of Green Chemistry Protocols in Pyrimidine Aldehyde Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. rasayanjournal.co.in The synthesis of pyrimidine aldehydes and their derivatives is an area ripe for the application of green chemistry principles to minimize environmental impact. researchgate.net

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives from chalcones and urea (B33335). semanticscholar.org

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without a solvent eliminates the use of volatile and often toxic organic solvents. jmaterenvironsci.comacs.org Supramolecular catalysts like β-cyclodextrin have been used to facilitate reactions in water. acs.org The use of catalysts like triflic acid in water has also proven effective for pyrimidine synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex pyrimidine structures in a single step from three or more reactants. researchgate.net This improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. rasayanjournal.co.in

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, as demonstrated in the synthesis of pyrano[2,3,d]pyrimidine derivatives in aqueous media. jmaterenvironsci.com

Applying these protocols to the synthesis of this compound could involve a multicomponent reaction using green solvents under microwave or ultrasonic irradiation, thereby creating a more sustainable and efficient synthetic route.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Accurate structural characterization is fundamental to chemical research. For a molecule like this compound, a combination of advanced spectroscopic techniques would be essential for unambiguous identification and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework. For the pyrimidine ring, characteristic chemical shifts are expected. For instance, in the parent pyrimidine molecule, the proton signals appear at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. chemicalbook.com The aldehyde proton of this compound would be expected to appear as a singlet or triplet further downfield (typically δ 9-10 ppm), while the adjacent methylene (B1212753) protons would show a characteristic signal coupled to the aldehyde proton. ¹H-NMR has proven to be a valuable tool for the rapid diagnosis of metabolic disorders involving purines and pyrimidines. nih.govsemanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula. The fragmentation pattern observed in MS/MS experiments can provide further structural information. For pyrimidine derivatives synthesized from chalcones, the molecular ion peak corresponding to their molecular formula is a key diagnostic feature. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic peaks would include a strong C=O stretch for the aldehyde (around 1720-1740 cm⁻¹) and C=N/C=C stretching vibrations for the pyrimidine ring (around 1500-1600 cm⁻¹). nih.govresearchgate.net

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS), are vital for monitoring reaction progress, assessing product purity, and separating complex mixtures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Pyrimidine H-2 | ~ δ 9.1-9.3 ppm |

| ¹H NMR | Pyrimidine H-5 | ~ δ 7.4-7.6 ppm |

| ¹H NMR | Pyrimidine H-6 | ~ δ 8.7-8.9 ppm |

| ¹H NMR | Aldehyde (-CHO) | ~ δ 9.7-10.0 ppm |

| ¹H NMR | Methylene (-CH₂-) | ~ δ 3.5-3.8 ppm |

| ¹³C NMR | Aldehyde C=O | ~ δ 195-205 ppm |

| IR | Aldehyde C=O Stretch | ~ 1725 cm⁻¹ |

Integration of Theoretical Predictions with Experimental Synthesis and Characterization

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. Density Functional Theory (DFT) calculations are particularly useful for studying heterocyclic systems like pyrimidines. researchgate.netresearchgate.net

Future research on this compound would benefit from:

Prediction of Spectroscopic Data: DFT calculations can predict NMR and IR spectra with reasonable accuracy, aiding in the structural confirmation of newly synthesized compounds. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out reaction pathways, identify transition states, and calculate activation energies. This insight helps in optimizing reaction conditions and understanding selectivity. acs.org

Molecular Property Prediction: Important properties like acidity (pKa), molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) can be calculated. researchgate.netnih.gov These predictions are valuable for understanding the reactivity of the molecule and its potential as a drug-like scaffold. nih.gov For instance, computational studies have been used to estimate the pKa values of various pyrimidines and to analyze intermolecular interactions in pyrimidine-amino acid derivatives. nih.govrsc.org

By integrating these theoretical predictions with laboratory experiments, researchers can adopt a more rational design approach to the synthesis and application of this compound derivatives.

Expanding the Chemical Space via Novel Transformations of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway to a vast array of other functionalities. A key future direction will be to explore novel transformations of the aldehyde moiety in this compound to expand the chemical space of accessible pyrimidine derivatives.

Potential transformations include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, yielding a diverse library of pyrimidine-containing amines.

Wittig and Related Olefinations: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization, such as Michael additions or cycloadditions.

Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds can be used to build larger, more complex carbon skeletons. mdpi.com

Dearomatization Reactions: Recent advances in catalysis have enabled dearomative functionalization of heteroaromatic aldehydes, transforming the flat aromatic ring into a three-dimensional structure, which is highly desirable in medicinal chemistry. acs.orgnih.gov This could involve cycloadditions where the pyrimidine ring itself participates, leading to novel fused heterocyclic systems.

These transformations would allow chemists to systematically modify the structure of this compound, creating libraries of novel compounds for screening in drug discovery and materials science applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(pyrimidin-4-yl)acetaldehyde, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation reactions between pyrimidine derivatives and acetaldehyde precursors. For example, reacting 4-methylpyrimidine with a protected aldehyde group under acidic or basic conditions, followed by deprotection. Purity is optimized via column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or ethyl acetate .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using NMR (e.g., singlet for aldehyde proton at ~9.8 ppm) and mass spectrometry (expected molecular ion peak for C₆H₆N₂O: 122.05 g/mol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Assign signals for the aldehyde group (δ ~9.8–10.0 ppm for ¹H; δ ~190–200 ppm for ¹³C) and pyrimidine protons (aromatic region, δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700–1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage?

- Recommendations : Store at –20°C under inert atmosphere (argon/nitrogen) due to susceptibility to oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation. Periodically assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Approach : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the aldehyde proton and pyrimidine carbons confirm connectivity. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate assignments .

- Case Study : In , ethyl 5-acetyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate was characterized using 2D NMR, highlighting the utility of advanced spectroscopy for ambiguous cases.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Crystallization : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) at low temperatures (4°C). Co-crystallization with metal ions (e.g., Zn²⁺) may enhance lattice stability.

- Refinement : Employ SHELXL ( ) for maximum-likelihood refinement, particularly for volatile or flexible molecules. Programs like CCP4 ( ) assist in phase determination for low-resolution datasets .

Q. How can computational modeling predict reactivity in multicomponent reactions involving this compound?

- Workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).

Simulate reaction pathways with transition state analysis (software: Gaussian).

- Application : In , similar pyrimidine derivatives were used in coupling reactions, guided by computational insights to optimize yields (>70%) .

Q. What experimental designs address contradictory bioactivity data in cell-based assays?

- Design :

- Dose-Response Curves : Test 0.1–100 µM ranges to identify IC₅₀ values.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%).

- Reproducibility : Triplicate experiments with independent compound batches. Use ANOVA for statistical validation.

- Troubleshooting : If bioactivity varies, assess compound stability in cell media via LC-MS and confirm intracellular uptake using fluorescent analogs .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO), 8.75 (d, 2H, Py-H), 7.45 (d, 2H, Py-H) | |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) | |

| HRMS (ESI+) | m/z 123.0564 [M+H]⁺ |

Table 2 : Crystallization Conditions for X-ray Studies

| Solvent System | Temperature | Additive | Outcome |

|---|---|---|---|

| DCM/Hexane (1:3) | 4°C | None | Needle crystals (low yield) |

| Ethanol/Water (7:3) | RT | ZnCl₂ | Prismatic crystals (improved diffraction) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.